![molecular formula C7H4ClFN2 B1465030 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-96-0](/img/structure/B1465030.png)
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .
Molecular Structure Analysis
The molecular structure of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringClc1ccc2[nH]ccc2n1
. This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents . Physical And Chemical Properties Analysis
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .Scientific Research Applications
Synthesis of Biologically Active Compounds
The azaindole scaffold is a prominent feature in many biologically active compounds. The unique structure of 6-chloro-5-fluoro-7-azaindole makes it a valuable intermediate in synthesizing therapeutic agents for diseases due to its biochemical and biophysical properties .
Development of Kinase Inhibitors
Azaindoles, including 6-chloro-5-fluoro-7-azaindole, have been utilized in designing kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often linked to diseases such as cancer .
Creation of FGFR Inhibitors
The compound has been used in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are involved in cell proliferation and differentiation, and their inhibitors can be potential treatments for cancers .
Anti-Diabetic Applications
Research has indicated that derivatives of pyrrolopyridine, like 6-chloro-5-fluoro-7-azaindole, may reduce blood glucose levels, suggesting potential applications in treating diabetes and related metabolic disorders .
Anti-Influenza Agents
The structure of 6-chloro-5-fluoro-7-azaindole is conducive to the development of anti-influenza agents. Influenza A virus polymerase is a target for next-generation anti-influenza therapeutics, and azaindoles can play a role in inhibiting this enzyme .
Novel Synthetic Methods
The compound is involved in novel synthetic methods for azaindole core units. These methods have produced a number of diversely substituted azaindoles, which are key intermediates and drug candidates .
Oncological Research
6-chloro-5-fluoro-7-azaindole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, migration, and invasion, making them valuable in oncological research .
Future Directions
Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.
Mechanism of Action
Target of Action
It is known that 7-azaindole derivatives, a class to which this compound belongs, have shown a broad spectrum of biological activity . They are considered promising structural motifs for use in drug discovery and medicinal chemistry . In particular, halo-substituted 7-azaindoles, such as 6-Chloro-5-Fluoro-7-Azaindole, can serve as valuable precursors in the synthesis and functionalization of biologically active compounds and potential pharmaceutical agents .
Mode of Action
7-azaindole derivatives are known to interact with kinase hinge regions through hydrogen bonding . This interaction can lead to the inhibition of kinase activity, which can have various downstream effects depending on the specific kinase targeted.
Biochemical Pathways
It is known that 7-azaindole derivatives can affect a variety of diseases due to their interesting biochemical and biophysical properties .
Pharmacokinetics
It is known that the azaindole core can be used to modulate and finely tune target binding and adme-tox properties .
Result of Action
It is known that 7-azaindole derivatives can exhibit significant biological activities, including antiviral and antimicrobial properties . They are also known to act as inhibitors of aurora A and B kinases, which are crucial for cell mitosis .
Action Environment
It is known that the synthesis of 7-azaindole derivatives can be influenced by various factors, including the nature of the ketone and its structure, as well as the presence of a chlorine atom at the pyridine ring position .
properties
IUPAC Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAEXRADNADKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696658 | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-96-0 | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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